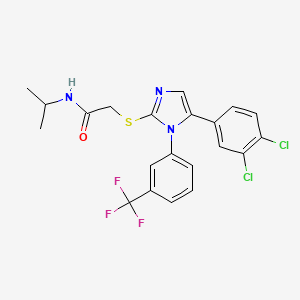

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

説明

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a structurally complex imidazole derivative featuring:

- A central 1H-imidazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 3,4-dichlorophenyl moiety.

- A thioether linkage (-S-) at position 2 of the imidazole ring, connected to an N-isopropylacetamide side chain.

The thioacetamide group enhances metabolic stability compared to oxygen-based analogs, while the isopropyl substituent may influence solubility and pharmacokinetics .

特性

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2F3N3OS/c1-12(2)28-19(30)11-31-20-27-10-18(13-6-7-16(22)17(23)8-13)29(20)15-5-3-4-14(9-15)21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLKDJFALZJYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring substituted with dichlorophenyl and trifluoromethyl groups, linked via a thioether to an isopropylacetamide moiety. The synthesis typically involves the following steps:

- Formation of Imidazole Derivative : The initial step includes the synthesis of the imidazole core using appropriate starting materials such as 3,4-dichlorobenzaldehyde and trifluoromethylphenyl derivatives.

- Thioether Formation : This involves reacting the imidazole derivative with a thiol compound to introduce the thioether linkage.

- Acetamide Coupling : Finally, the isopropylacetamide group is introduced through acylation reactions.

Anticonvulsant Activity

Research indicates that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibit anticonvulsant properties. A study demonstrated that related imidazole derivatives showed significant protection against maximal electroshock (MES) seizures in animal models at doses ranging from 100 mg/kg to 300 mg/kg, indicating a strong correlation between structural modifications and anticonvulsant efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Voltage-Gated Ion Channel Interaction : The imidazole ring may interact with voltage-gated sodium channels, stabilizing their inactive state and reducing neuronal excitability.

Case Studies

- Study on Anticonvulsant Efficacy : In a comparative study, various derivatives were tested for their anticonvulsant activity in mice. The results indicated that modifications at the 3-position of the anilide significantly influenced the anticonvulsant properties. Compounds with trifluoromethyl substitutions demonstrated higher efficacy compared to their non-substituted counterparts .

- Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, where compounds exhibiting high anticonvulsant activity were also assessed for motor impairment. Notably, some derivatives showed protective effects without significant neurotoxic side effects .

Data Tables

| Compound Name | Structure | Anticonvulsant Activity (mg/kg) | Neurotoxicity |

|---|---|---|---|

| Compound A | Structure A | 100 (0.5h), 300 (4h) | No |

| Compound B | Structure B | 100 (0.5h), 100 (4h) | Yes |

| Compound C | Structure C | 300 (0.5h), 100 (4h) | No |

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a class of 1H-imidazole-2-thioacetamide derivatives , which are frequently explored for their pharmacological properties. Below is a comparison with key analogs:

Key Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to the methoxy group in Compound 9 . 3,4-Dichlorophenyl (target) vs.

Amide Side Chain Variations :

Core Heterocycle Modifications :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。